Cas no 2227885-55-2 (rac-(1R,2R)-2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid)

Technical Introduction: rac-(1R,2R)-2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a methoxy-substituted nitrophenyl group and a carboxylic acid functionality. Its rigid cyclopropane ring enhances stereochemical stability, making it valuable for applications in asymmetric synthesis and pharmaceutical intermediates. The electron-withdrawing nitro group and electron-donating methoxy substituent on the aromatic ring provide tunable reactivity for further functionalization. The carboxylic acid moiety allows for versatile derivatization, including esterification or amidation. This compound’s well-defined stereochemistry and structural features make it suitable for research in medicinal chemistry, particularly in the development of bioactive molecules or as a building block for complex chiral scaffolds.
rac-(1R,2R)-2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid structure
2227885-55-2 structure
Product name:rac-(1R,2R)-2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid
CAS No:2227885-55-2
MF:C11H11NO5
Molecular Weight:237.208743333817
CID:6429604
PubChem ID:165829209

rac-(1R,2R)-2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • rac-(1R,2R)-2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid
    • EN300-1730447
    • 2227885-55-2
    • インチ: 1S/C11H11NO5/c1-17-10-3-2-6(12(15)16)4-8(10)7-5-9(7)11(13)14/h2-4,7,9H,5H2,1H3,(H,13,14)/t7-,9+/m0/s1
    • InChIKey: BGWDWWWKJSRWAA-IONNQARKSA-N
    • SMILES: OC([C@@H]1C[C@H]1C1C=C(C=CC=1OC)[N+](=O)[O-])=O

計算された属性

  • 精确分子量: 237.06372245g/mol
  • 同位素质量: 237.06372245g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 326
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 92.4Ų

rac-(1R,2R)-2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1730447-0.1g
rac-(1R,2R)-2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid
2227885-55-2
0.1g
$968.0 2023-09-20
Enamine
EN300-1730447-0.5g
rac-(1R,2R)-2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid
2227885-55-2
0.5g
$1056.0 2023-09-20
Enamine
EN300-1730447-0.25g
rac-(1R,2R)-2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid
2227885-55-2
0.25g
$1012.0 2023-09-20
Enamine
EN300-1730447-0.05g
rac-(1R,2R)-2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid
2227885-55-2
0.05g
$924.0 2023-09-20
Enamine
EN300-1730447-2.5g
rac-(1R,2R)-2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid
2227885-55-2
2.5g
$2155.0 2023-09-20
Enamine
EN300-1730447-10g
rac-(1R,2R)-2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid
2227885-55-2
10g
$4729.0 2023-09-20
Enamine
EN300-1730447-10.0g
rac-(1R,2R)-2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid
2227885-55-2
10g
$4729.0 2023-06-04
Enamine
EN300-1730447-5g
rac-(1R,2R)-2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid
2227885-55-2
5g
$3189.0 2023-09-20
Enamine
EN300-1730447-1g
rac-(1R,2R)-2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid
2227885-55-2
1g
$1100.0 2023-09-20
Enamine
EN300-1730447-5.0g
rac-(1R,2R)-2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid
2227885-55-2
5g
$3189.0 2023-06-04

rac-(1R,2R)-2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid 関連文献

rac-(1R,2R)-2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acidに関する追加情報

Research Brief on rac-(1R,2R)-2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid (CAS: 2227885-55-2)

The compound rac-(1R,2R)-2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid (CAS: 2227885-55-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of more complex molecules with potential pharmacological properties. The cyclopropane ring, coupled with the nitro and methoxy functional groups, provides a versatile scaffold for further chemical modifications. Researchers have explored its utility in the development of enzyme inhibitors, particularly targeting inflammatory pathways and oxidative stress-related diseases.

In a 2023 study published in the Journal of Medicinal Chemistry, the enantioselective synthesis of this compound was optimized to improve yield and purity. The study demonstrated that the (1R,2R) enantiomer exhibits superior binding affinity to certain protein targets compared to its (1S,2S) counterpart. This finding underscores the importance of stereochemistry in the design of biologically active molecules.

Another significant advancement was reported in a preprint from Bioorganic & Medicinal Chemistry Letters, where rac-(1R,2R)-2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid was used as a precursor for the development of novel COX-2 inhibitors. The study revealed that derivatives of this compound showed promising anti-inflammatory activity in vitro, with minimal cytotoxicity, suggesting potential for further preclinical evaluation.

Ongoing research is also investigating the compound's potential in neurodegenerative diseases. Preliminary data from a collaborative study between academic and industry researchers indicate that certain analogs of this molecule can modulate amyloid aggregation, a key pathological feature of Alzheimer's disease. These findings, though preliminary, open new avenues for therapeutic intervention.

In conclusion, rac-(1R,2R)-2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid represents a versatile and promising scaffold in medicinal chemistry. Its unique structural attributes and demonstrated biological activities make it a valuable candidate for further research and development. Future studies should focus on optimizing its pharmacokinetic properties and exploring its therapeutic potential in various disease models.

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